molecular formula C9H20ClNO B1381522 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride CAS No. 1803594-69-5

1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride

Cat. No. B1381522
M. Wt: 193.71 g/mol
InChI Key: ZMFHWJYPWDNNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride is a chemical compound with the molecular formula C9H20ClNO . It has a molecular weight of 193.71 g/mol. This compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride is 1S/C9H19NO.ClH/c10-8-7-9(11)5-3-1-2-4-6-9;/h11H,1-8,10H2;1H . This code provides a specific string of characters representing the molecular structure of the compound.

Scientific Research Applications

Molecular Recognition

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a compound structurally related to 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride, has been utilized in molecular recognition. It aids in the discrimination of isomers of various acids, including α-substituted carboxylic acids, phosphoric acids, and amino acids, through NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Synthesis of β-Oligopeptides

Partially and fully protected β-oligopeptides have been synthesized from 1-(aminomethyl)cyclopropanecarboxylic acid, derived from similar compounds to 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride. These peptides exhibit a unique eight-membered ring with hydrogen bonding, suggesting potential applications in peptide and protein studies (Abele, Seiler, & Seebach, 1999).

Organic Chemistry and Synthesis

In organic chemistry, cyclohepta[b][1,4]benzoxazine, a derivative of cycloheptan-1-ol, has been synthesized and studied for its chemical properties. This kind of research highlights the potential for creating novel organic compounds with diverse applications (Nozoe, Okai, & Someya, 1978).

Amino Acid Derivatives

1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride related compounds have been used in the synthesis of enantiomerically pure amino acid derivatives. These derivatives are crucial in producing biologically active analogs and pharmaceuticals (Shireman & Miller, 2001).

Oligonucleotide Synthesis

The 2-(N-formyl-N-methyl)aminoethyl group, similar in structure to 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride, has been used in oligonucleotide synthesis. This showcases the potential of such compounds in genetic and therapeutic research (Grajkowski et al., 2001).

Safety And Hazards

The safety information available indicates that 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1-(2-aminoethyl)cycloheptan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c10-8-7-9(11)5-3-1-2-4-6-9;/h11H,1-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFHWJYPWDNNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride

CAS RN

1803594-69-5
Record name 1-(2-aminoethyl)cycloheptan-1-ol hydrochloride
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